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Introduction
5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid, identified by CAS Number 874219-39-

3, is a specialized organoboron compound that has emerged as a significant building block in

modern synthetic and medicinal chemistry.[1][2][3] Its unique trifunctionalized structure—

featuring a reactive boronic acid, an electron-withdrawing fluorine atom, and a

dimethylcarbamoyl group—provides chemists with a versatile tool for constructing complex

molecular architectures. This guide offers a comprehensive exploration of its core

physicochemical properties, reactivity, applications, and essential experimental protocols,

tailored for researchers, chemists, and drug development professionals. The insights provided

herein are intended to facilitate its effective use in the laboratory, from reaction design to final

product synthesis, while ensuring safe and reliable handling.

Core Physicochemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical and chemical

properties. These parameters influence its solubility, reactivity, stability, and handling
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requirements. The key properties of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid are

summarized below.

Summary of Physicochemical Data
Property Value Source(s)

CAS Number 874219-39-3 [1][2][3]

Molecular Formula C₉H₁₁BFNO₃ [1][3][4]

Molecular Weight 211.00 g/mol [1][3][5]

Appearance White to off-white solid/powder General chemical catalogs

Melting Point 111-113 °C [3]

SMILES
B(C1=CC(=CC(=C1)F)C(=O)N

(C)C)(O)O
[3][6]

InChI

InChI=1S/C9H11BFNO3/c1-

12(2)9(13)6-3-7(10(14)15)5-

8(11)4-6/h3-5,14-15H,1-2H3

[6]

Structural and Electronic Attributes
The molecule's behavior is a direct consequence of its constituent functional groups:

Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for cross-coupling

reactions. The boron atom is a Lewis acid, capable of accepting an electron pair. This Lewis

acidity is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The pKa

of phenylboronic acids is influenced by substituents on the aromatic ring; the electron-

withdrawing nature of the fluorine and carbamoyl groups is expected to lower the pKa of this

compound compared to unsubstituted phenylboronic acid, making it a stronger Lewis acid.

Fluorine Substituent (-F): As a highly electronegative atom, the fluorine at the meta-position

exerts a strong inductive electron-withdrawing effect. This modifies the electronic density of

the phenyl ring, influencing the reactivity of the boronic acid and the overall polarity of the

molecule.
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Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This group is also electron-withdrawing and acts

as a meta-director. Its presence can enhance the stability of the compound and provides a

potential site for hydrogen bonding, which can affect solubility and interactions with biological

targets.

Synthetic Utility and Reactivity Profile
The primary application of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is as a

coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the

most powerful and widely used methods for forming carbon-carbon bonds, particularly for

creating biaryl structures which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Coupling Reaction
In this reaction, the organoboron compound (5-(Dimethylcarbamoyl)-3-fluorophenylboronic
acid) reacts with an organohalide (e.g., aryl bromide or iodide) in the presence of a palladium

catalyst and a base. The reaction proceeds through a well-established catalytic cycle.

Key Species

Pd(0)L₂

Oxidative Addition
(R¹-X)

 
R¹-Pd(II)L₂-X Transmetalation

Ar-B(OH)₂ + Base
 

R¹-Pd(II)L₂-Ar

Reductive Elimination

 

 

R¹-ArProduct Released

Ar-B(OH)₂ = 5-(Dimethylcarbamoyl)-
3-fluorophenylboronic acid

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃, K₂CO₃), and solvent (e.g.,

dioxane, toluene, DMF) is critical for achieving high yields and must be optimized for the

specific substrates being coupled.[7][8][9]
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Applications in Medicinal Chemistry and Drug
Discovery
Boronic acids are increasingly incorporated into drug candidates due to their unique chemical

properties.[10] They can act as reversible covalent inhibitors of serine proteases, form stable

esters with diols (enabling applications like glucose sensing), and serve as versatile synthetic

handles.[11][12] The specific substitution pattern of 5-(Dimethylcarbamoyl)-3-
fluorophenylboronic acid makes it a valuable precursor for synthesizing targeted inhibitors

and probes in various therapeutic areas. The fluorinated dimethylcarbamoyl phenyl moiety is a

structural element found in a range of biologically active molecules, and this reagent provides a

direct and efficient route for its incorporation.

Experimental Protocols for Physicochemical
Characterization
Accurate determination of physicochemical properties is essential for drug development and

process chemistry. Below are standardized protocols for measuring aqueous solubility and

pKa.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)
This method is the gold standard for determining thermodynamic solubility.

Methodology:

Preparation: Add an excess amount of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic
acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a

glass vial.

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid

and dissolved states.

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the

sample (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid.
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Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV).

Calculation: Compare the measured concentration against a standard curve to determine the

solubility in mg/mL or µM.

Start: Add Excess Solid to Buffer

Equilibrate (24-48h)
Constant Temp. & Agitation

Separate Phases
(Centrifuge/Filter)

Quantify Supernatant
(HPLC-UV)

End: Calculate Solubility

Click to download full resolution via product page

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: pKa Determination (Potentiometric Titration)
This protocol measures the pKa by monitoring pH changes during titration with a base.

Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of the boronic acid in a

suitable solvent system, typically a co-solvent like methanol/water or DMSO/water to ensure

solubility.

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25

°C). Use a calibrated pH electrode to monitor the pH.

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using an auto-titrator or a burette. Record the pH after each addition.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the

pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the

curve (ΔpH/ΔV) can be plotted against volume to precisely identify the equivalence point.
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Caption: Workflow for pKa determination via potentiometric titration.

Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification: This compound is classified as causing skin irritation and serious eye

irritation.[13][14][15] It may also cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat, when handling this substance.[13][14]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[13] Eyewash stations and safety showers should be readily

accessible.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

Boronic acids can be sensitive to moisture and may dehydrate to form boroxine anhydrides

over time; storage at 2-8°C is often recommended.[4]

First Aid Measures:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek

medical attention.[2][13]

Skin Contact: Wash off immediately with soap and plenty of water.[2][13]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

[13]

Conclusion
5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is a high-value, strategically designed

building block for organic synthesis. Its well-defined physicochemical properties and

predictable reactivity in Suzuki-Miyaura coupling make it an indispensable tool for medicinal

chemists aiming to synthesize novel compounds with therapeutic potential. By understanding

its properties and adhering to safe handling protocols, researchers can effectively leverage this

reagent to advance their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.chemicalbook.com/msds/5-dimethylcarbamoyl-3-fluorobenzeneboronic-acid.htm
https://www.chemicalbook.com/msds/5-dimethylcarbamoyl-3-fluorobenzeneboronic-acid.htm
http://www.chemical-suppliers.eu/enp/dimethylcarbamoyl-fluorophenylboronic-acid-PX6922
http://www.chemical-suppliers.eu/enp/dimethylcarbamoyl-fluorophenylboronic-acid-PX6922
https://www.bldpharm.com/products/874219-39-3.html
https://www.bldpharm.com/products/874219-39-3.html
https://pubchem.ncbi.nlm.nih.gov/compound/44717599
https://pubchem.ncbi.nlm.nih.gov/compound/44717599
https://pubchemlite.lcsb.uni.lu/e/compound/44717543
https://pubchemlite.lcsb.uni.lu/e/compound/44717543
https://pubmed.ncbi.nlm.nih.gov/16235921/
https://pubmed.ncbi.nlm.nih.gov/16235921/
https://www.mdpi.com/2073-4344/7/3/76
https://pmc.ncbi.nlm.nih.gov/articles/PMC9043785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9043785/
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://www.mdpi.com/1420-3049/25/18/4323
https://www.benchchem.com/product/b6358239
https://www.benchchem.com/product/b6358239
https://www.fishersci.com/store/msds?partNumber=AC345640050&productDescription=3-FLUOROPHENYLBORONIC+AC5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/C2914_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AC454260010&countryCode=US&language=en
https://www.benchchem.com/product/b1387900#physicochemical-properties-of-5-dimethylcarbamoyl-3-fluorophenylboronic-acid
https://www.benchchem.com/product/b1387900#physicochemical-properties-of-5-dimethylcarbamoyl-3-fluorophenylboronic-acid
https://www.benchchem.com/product/b1387900#physicochemical-properties-of-5-dimethylcarbamoyl-3-fluorophenylboronic-acid
https://www.benchchem.com/product/b1387900#physicochemical-properties-of-5-dimethylcarbamoyl-3-fluorophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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